molecular formula C16H19N3O5S B11156662 N-[(2S)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine

N-[(2S)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]-L-methionine

Cat. No.: B11156662
M. Wt: 365.4 g/mol
InChI Key: SHMHJTVSNICKHD-CABZTGNLSA-N
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Description

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring, a propanamide group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline ring, the introduction of the propanamide group, and the attachment of the butanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the quinazoline ring.

Scientific Research Applications

2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, modulating their activity. The propanamide and butanoic acid moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydrophthalazine
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates
  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Uniqueness

Compared to similar compounds, 2-[2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C16H19N3O5S/c1-9(13(20)17-12(15(22)23)7-8-25-2)19-14(21)10-5-3-4-6-11(10)18-16(19)24/h3-6,9,12H,7-8H2,1-2H3,(H,17,20)(H,18,24)(H,22,23)/t9-,12-/m0/s1

InChI Key

SHMHJTVSNICKHD-CABZTGNLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O

Canonical SMILES

CC(C(=O)NC(CCSC)C(=O)O)N1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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